molecular formula C9H14N2O2 B1230247 2-((3-Amino-4-methoxyphenyl)amino)ethanol CAS No. 83763-47-7

2-((3-Amino-4-methoxyphenyl)amino)ethanol

Cat. No.: B1230247
CAS No.: 83763-47-7
M. Wt: 182.22 g/mol
InChI Key: SBUMIGFDXJIPLE-UHFFFAOYSA-N
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Description

2-((3-Amino-4-methoxyphenyl)amino)ethanol is an organic compound with the molecular formula C9H14N2O2. It is a colorless to pale yellow liquid with a distinct odor. This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water. It is commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((3-Amino-4-methoxyphenyl)amino)ethanol can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide. The steps are as follows:

    Reaction of 4-methoxyaniline with ethylene oxide: This step involves the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize by-products. The process typically includes:

    Continuous flow reactors: These reactors allow for better control of reaction conditions and improved safety.

    Catalysts and solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity.

    Purification and isolation: Industrial purification methods such as distillation, crystallization, and filtration are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Amino-4-methoxyphenyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution reagents: Halogenating agents, acylating agents, and alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation products: Quinones and other oxidized derivatives.

    Reduction products: Amines and alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((3-Amino-4-methoxyphenyl)amino)ethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-amino-4-methoxyphenyl)amino)ethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Amino-4-methoxyphenyl)amino)ethanol sulfate: A sulfate derivative with similar properties and applications.

    2-((3-Amino-4-methoxyphenyl)amino)anisole: A related compound with a methoxy group on the aromatic ring.

    2-((3-Amino-4-methoxyphenyl)amino)phenol: A phenolic derivative with similar reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its solubility in organic solvents and its ability to form stable intermediates make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-amino-4-methoxyanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-13-9-3-2-7(6-8(9)10)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUMIGFDXJIPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232617
Record name 2-Amino-4-hydroxyethylaminoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83763-47-7
Record name 1-Methoxy-2-amino-4-(2-hydroxyethylamino)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83763-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-hydroxyethylaminoanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-hydroxyethylaminoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-amino-4-methoxyphenyl)amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINO-4-HYDROXYETHYLAMINOANISOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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